5-[(3-氯苯基)甲基]-1-(4-氟苯基)吡唑并[3,4-d]嘧啶-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds that have been studied for their potential biological activities . They are considered as privileged core skeleton in the biologically active compounds and like a bioisostere of natural purine .
Synthesis Analysis
The synthesis of these compounds often involves the use of a variety of techniques, including microwave irradiation and ultrasonic-assisted reactions . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .科学研究应用
合成和分子验证
已经报道了新型吡唑的合成,包括与 5-[(3-氯苯基)甲基]-1-(4-氟苯基)吡唑并[3,4-d]嘧啶-4-酮具有结构相似性的化合物。这些化合物表现出显着的生物学特性,例如抗氧化、抗乳腺癌和抗炎活性。已经进行了分子对接研究来检查这些化合物与负责炎症和乳腺癌的酶之间的相互作用,确定一些化合物为有效的 COX-2 抑制剂或抗炎药 (Thangarasu、Manikandan 和 Thamaraiselvi,2019 年)。
抗菌和抗癌剂
对吡唑并[4,3-d]-嘧啶衍生物的研究表明它们具有作为抗菌和抗癌剂的潜力。一项关于具有氧杂/噻二唑基、吡唑基部分和吡唑并[4,3-d]-嘧啶衍生物的新型吡唑衍生物的研究表明,它们在体外表现出比参考药物多柔比星更高的抗癌活性,表明它们作为有前途的治疗剂的潜力 (Hafez、El-Gazzar 和 Al-Hussain,2016 年)。
难溶性化合物的制剂开发
一项研究重点开发了一种对沉淀有抵抗力的溶液制剂,用于一种水溶性差的化合物,旨在增加体内暴露。这项研究对于具有与 5-[(3-氯苯基)甲基]-1-(4-氟苯基)吡唑并[3,4-d]嘧啶-4-酮相似的结构特征的化合物至关重要,突出了制剂策略在药物开发中的重要性 (Burton 等,2012 年)。
腺苷激酶抑制剂和受体亲和力
吡唑并[3,4-d]嘧啶环系统因其作为腺苷激酶抑制剂的潜力和表现出 A1 腺苷受体亲和力而受到研究。这些研究对于了解这一化学类别中化合物的治疗潜力至关重要,包括它们在炎症中的作用和潜在的抗溃疡特性 (Cottam、Wasson、Shih、Raychaudhuri、Di Pasquale 和 Carson,1993 年)。
除草剂活性
已经探索了吡唑并[3,4-d]嘧啶-4-酮衍生物的除草剂活性,证明一些化合物对特定植物表现出良好的抑制活性。这项研究开启了在农业应用中使用此类化合物的可能性 (Luo、Zhao、Zheng 和 Wang,2017 年)。
作用机制
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported to target cdk2, a cyclin-dependent kinase .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, which plays a crucial role in cell cycle regulation .
Biochemical Pathways
Inhibition of cdk2 can lead to cell cycle arrest, affecting the proliferation of cells .
Result of Action
Similar compounds have shown significant inhibitory activity against certain cell lines .
属性
IUPAC Name |
5-[(3-chlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4O/c19-13-3-1-2-12(8-13)10-23-11-21-17-16(18(23)25)9-22-24(17)15-6-4-14(20)5-7-15/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPGDKOSMBWRDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。